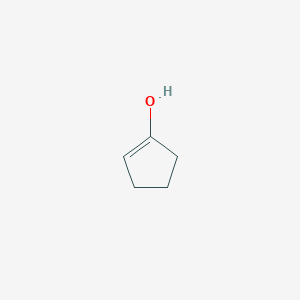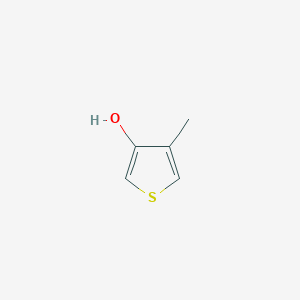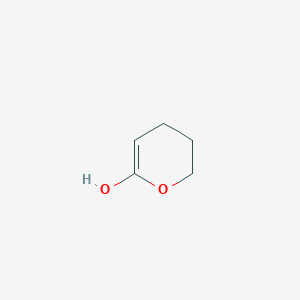
3,4-dihydro-2H-pyran-6-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Dihydro-2H-pyran-6-ol: is a heterocyclic organic compound with the molecular formula C5H8O2 It is a derivative of dihydropyran, featuring a hydroxyl group at the sixth position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Olefin Metathesis/Double Bond Migration: One method involves the use of allyl ethers and first or second-generation Grubbs’ catalysts.
Molecular Iodine Catalysis: Another method utilizes molecular iodine to catalyze the synthesis of substituted pyrans and furans under solvent-free conditions at ambient temperature.
Titanocene-Catalyzed Reductive Domino Reaction: This method starts with trifluoromethyl-substituted alkenes and epoxides, leading to the formation of diverse 6-fluoro-3,4-dihydro-2H-pyrans.
Industrial Production Methods:
Dehydration of Tetrahydrofurfuryl Alcohol: Industrially, 3,4-dihydro-2H-pyran can be prepared by dehydrating tetrahydrofurfuryl alcohol over alumina at temperatures between 300-400°C.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 3,4-Dihydro-2H-pyran-6-ol can undergo oxidation reactions to form various oxidized derivatives.
Reduction: It can be reduced to form tetrahydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride are often used.
Major Products:
Oxidation: Oxidized derivatives such as pyranones.
Reduction: Tetrahydropyran derivatives.
Substitution: Various substituted pyrans depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Protecting Group: 3,4-Dihydro-2H-pyran-6-ol is used as a protecting group for alcohols in organic synthesis.
Biology and Medicine:
Intermediate in Drug Synthesis: It serves as an intermediate in the synthesis of various pharmaceuticals, including antiviral and anticancer agents.
Industry:
Wirkmechanismus
Mechanism:
Protecting Group Mechanism: When used as a protecting group, 3,4-dihydro-2H-pyran-6-ol reacts with alcohols to form tetrahydropyranyl ethers. This reaction is typically catalyzed by acids such as p-toluenesulfonic acid.
Molecular Targets and Pathways:
Alcohol Protection: The primary target is the hydroxyl group of alcohols, protecting them from undesired reactions during synthetic processes.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
IUPAC Name |
3,4-dihydro-2H-pyran-6-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O2/c6-5-3-1-2-4-7-5/h3,6H,1-2,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYLQIFRISXJFL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=C(OC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
100.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-Chloro-3-[(4-methoxyphenyl)methoxy]-5-(trifluoromethyl)benzene](/img/structure/B8032261.png)
![Tert-butyl[(6-chloronaphthalen-2-YL)oxy]dimethylsilane](/img/structure/B8032268.png)
![2-chloro-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B8032270.png)


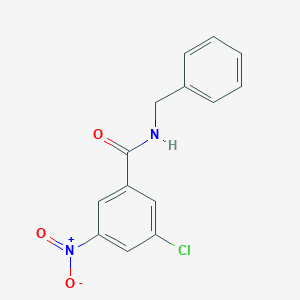
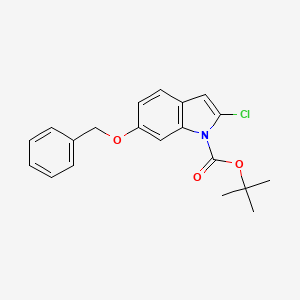

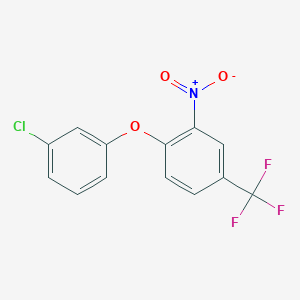
![tert-butyl 5-[(tert-butyldimethylsilyl)oxy]-2-chloro-1H-indole-1-carboxylate](/img/structure/B8032322.png)
